

molecular structure of (3-Aminophenyl)urea

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Compound of Interest

Compound Name: (3-Aminophenyl)urea

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An In-Depth Technical Guide to the Molecular Structure and Application of **(3-Aminophenyl)urea**

Executive Summary

(3-Aminophenyl)urea is a key chemical intermediate whose structural framework is foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent kinase inhibitors.^[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of **(3-Aminophenyl)urea**. Furthermore, it explores its pivotal role as a foundational building block in the development of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in Medicinal Chemistry

The urea functional group, $\text{CO}(\text{NH}_2)_2$, is a cornerstone in numerous bioactive compounds and clinically approved therapies.^{[2][3]} Its ability to form stable, multiple hydrogen bonds with biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable pharmacophore in drug design.^[3] The diaryl urea motif, exemplified by compounds like **(3-Aminophenyl)urea**, is particularly prominent in the development of inhibitors for signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.^[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl

urea, underscores the therapeutic potential of this chemical class, validating the utility of simpler building blocks like **(3-Aminophenyl)urea** in discovery pipelines.[1][4]

Physicochemical Properties of (3-Aminophenyl)urea

A thorough understanding of the physicochemical properties of **(3-Aminophenyl)urea** is essential for its handling, formulation, and application in synthetic and biological experiments. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	25711-72-2	[5][6][7]
Molecular Formula	C ₇ H ₉ N ₃ O	[5][6][7]
Molecular Weight	151.17 g/mol	[6][7][8]
IUPAC Name	(3-aminophenyl)urea	[7]
Appearance	Solid (form may vary)	N/A
Boiling Point	321.03 °C at 760 mmHg	[5]
Density	1.35 g/cm ³	[5]
Water Solubility	16.38 g/L at 25°C	[5]
pKa (Predicted)	14.59 ± 0.50	[5]
XLogP3	0.7	[5][7]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	2	[5]
Canonical SMILES	C1=CC(=CC(=C1)NC(=O)N)N	[5][7]

Molecular Structure and Conformational Analysis

The molecular architecture of **(3-Aminophenyl)urea** consists of a central urea moiety flanked by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement dictates its chemical reactivity and intermolecular interaction capabilities.

Key Structural Features

- **Urea Core:** The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the carbonyl oxygen and the nitrogen atoms).[5]
- **Aromatic System:** The phenyl ring provides a rigid scaffold and participates in π -stacking interactions.
- **Primary Amine:** The amino group (-NH₂) at the C3 position is a key functional handle. It is nucleophilic and can be readily modified to generate diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography

While specific crystal structure data for **(3-Aminophenyl)urea** is not readily available in public databases, analysis of close analogs, such as 1-(2-aminophenyl)-3-phenylurea, provides valuable insights.[9] In the crystal lattice of this analog, molecules are linked by N-H \cdots O hydrogen bonds involving the central urea units, forming chains. These chains are further associated through additional hydrogen bonds from the pendant amino groups.[9] It is highly probable that **(3-Aminophenyl)urea** forms similar extensive hydrogen-bonded networks, contributing to its solid state and influencing its solubility. The molecule possesses three hydrogen bond donors and two acceptors, facilitating robust intermolecular interactions.[5]

Conformational Flexibility

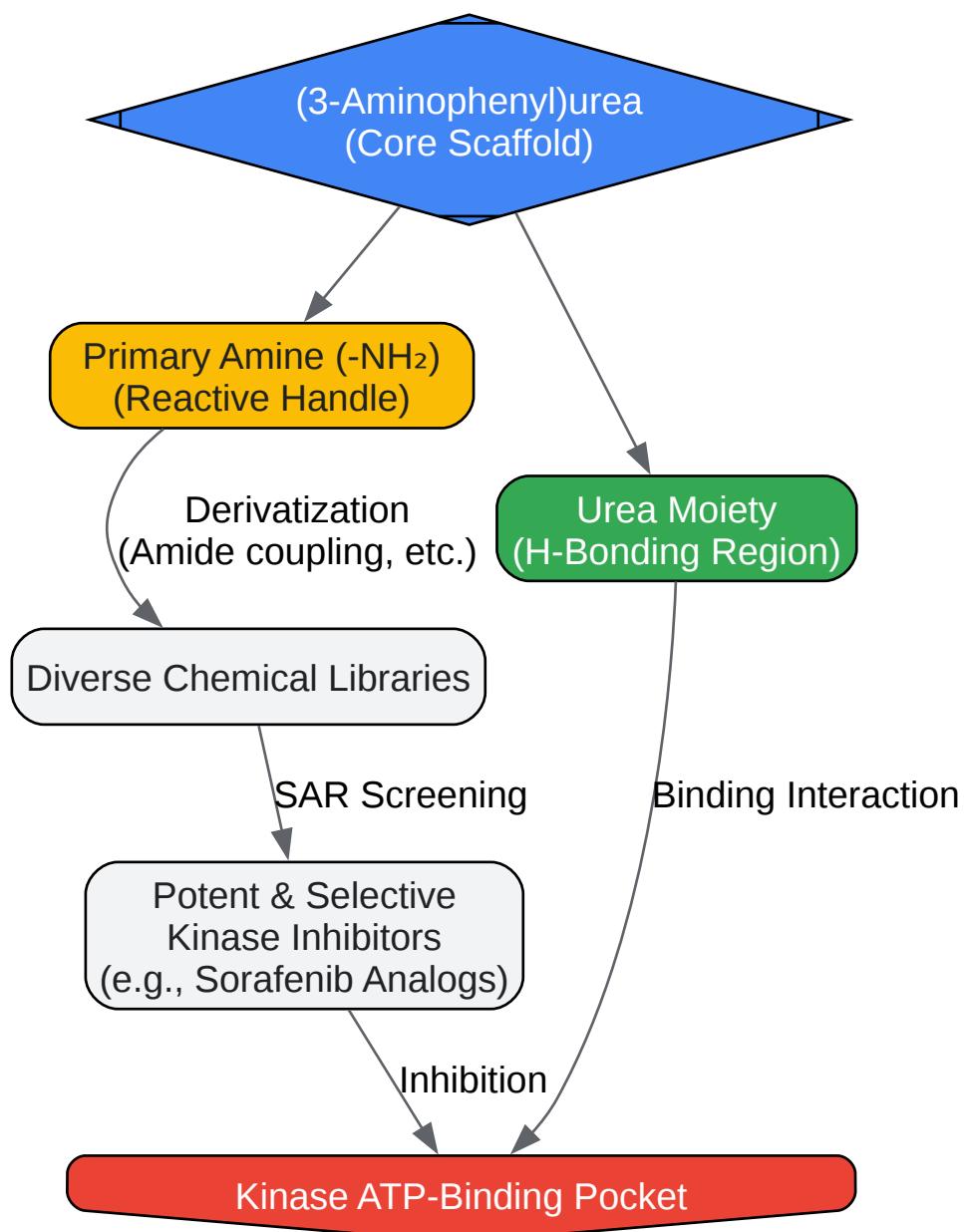
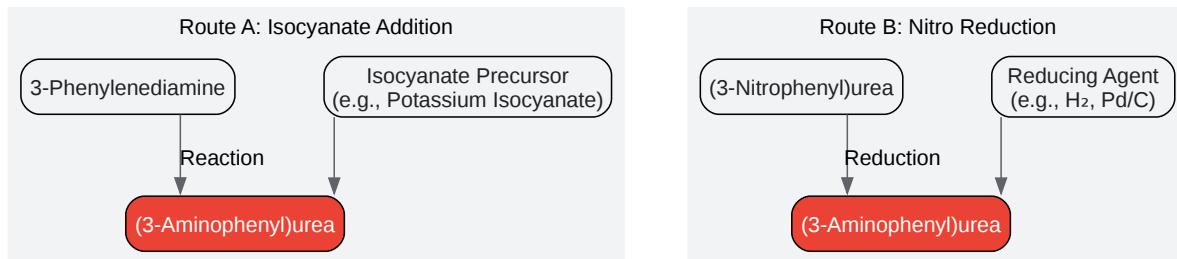
The primary source of conformational flexibility is the rotation around the C-N bond connecting the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean plane of the urea unit is a critical parameter influencing how the molecule fits into a target's binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a non-planar conformation.[9] A similar twisted conformation is expected for **(3-Aminophenyl)urea**.

Synthesis and Purification

The synthesis of diaryl ureas is a well-established process in organic chemistry, typically involving the reaction between an aromatic amine and an aromatic isocyanate.[\[1\]](#)[\[4\]](#)

General Synthetic Strategy

The most common and versatile method involves the nucleophilic addition of an amine to an isocyanate. For **(3-Aminophenyl)urea**, this can be approached in two primary ways, as illustrated below. The key step often involves the in-situ or prior generation of an isocyanate from a corresponding amine using a phosgenating agent like triphosgene.[\[4\]](#) An alternative pathway involves the reduction of a nitro-group precursor.[\[5\]](#)



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